molecular formula C4H5BrO B3054579 3-Buten-2-one, 3-bromo- CAS No. 61203-01-8

3-Buten-2-one, 3-bromo-

Cat. No.: B3054579
CAS No.: 61203-01-8
M. Wt: 148.99 g/mol
InChI Key: AGHIQBRPBAHPMV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-3(5)4(2)6/h1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHIQBRPBAHPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210122
Record name 3-Buten-2-one, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-01-8
Record name 3-Bromo-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-bromovinyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-BROMOVINYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWQ9ND5KX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-2-one, 3-bromo- can be synthesized through several methods. One common method involves the bromination of methyl vinyl ketone (MVK). The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

Industrial production of 3-Buten-2-one, 3-bromo- often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-bromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.

    Addition Reactions: Enolates generated from ketones or esters in the presence of bases like lithium diisopropylamide (LDA).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Substituted butenones.

    Addition Reactions: Michael adducts.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-Buten-2-one, 3-bromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical agents and as a building block for drug synthesis.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-bromo- involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound can also participate in Michael addition reactions, where it acts as an acceptor for nucleophiles .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Bromo-2-butanone
  • Synonyms: 1-Bromoethyl methyl ketone, 2-Bromo-3-oxobutane, 3-Bromobut-2-one
  • CAS Number : 814-75-5
  • Molecular Formula : C₄H₇BrO
  • Molecular Weight : 149.99 g/mol

3-Bromo-2-butanone is an α,β-unsaturated ketone with a bromine substituent at the β-carbon. Its structure (CH₃-C(O)-CHBr-CH₃) confers reactivity typical of enones, including susceptibility to nucleophilic attacks and participation in conjugate additions.

Comparison with Structurally Similar Compounds

3-Buten-2-one (Methyl Vinyl Ketone)

  • CAS Number : 78-94-4
  • Molecular Formula : C₄H₆O
  • Molecular Weight : 70.09 g/mol
  • Key Properties :
    • Vapor Pressure : 86 mm Hg at 22°C
    • Flash Point : -7°C (highly flammable)
    • Water Solubility : Soluble

Comparison :

  • Structural Differences : Lacks the bromine substituent, resulting in lower molecular weight and higher volatility.
  • Toxicity & Regulation :
    • ACGIH TLV-Ceiling: 0.2 ppm (0.6 mg/m³) to prevent respiratory and dermal irritation .
    • Occupational exposure limits (OELs) are well-established due to its irritant properties .

Applications : Used in polymer production and as a crosslinking agent.

3-Methyl-3-buten-2-one

  • CAS Number : 814-78-8
  • Molecular Formula : C₅H₈O
  • Molecular Weight : 84.12 g/mol

Comparison :

  • Structural Differences : Methyl group at the β-carbon instead of bromine.
  • Toxicity & Regulation: No ACGIH/OSHA guidelines exist, but a HTFOEL (Health Temporary Field Occupational Exposure Limit) of 0.02 ppm was proposed by applying a 9-fold safety factor to 3-buten-2-one’s OEL . Reduced volatility compared to 3-buten-2-one but higher than brominated analogs.

Applications : Used in specialty chemical synthesis.

4-(2-Furanyl)-3-buten-2-one

  • CAS Number : 623-15-4
  • Molecular Formula : C₈H₈O₂
  • Molecular Weight : 136.15 g/mol

Comparison :

  • Structural Differences : A furan ring replaces the bromine, introducing aromaticity and π-conjugation.
  • Lower electrophilicity compared to brominated analogs.

Applications : Intermediate in flavor/fragrance industries .

3-Hydroxy-4-(methylamino)-3-buten-2-one

  • CAS Number: Not explicitly listed (refer to Safety Data Sheets in ).
  • Molecular Formula: C₅H₇NO₂
  • Molecular Weight : 113.12 g/mol

Comparison :

  • Reactivity : Likely less reactive in electrophilic additions due to electron-donating groups.

Applications: Potential use in pharmaceutical intermediates.

Data Tables

Table 1: Molecular and Regulatory Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Regulatory Limits
3-Bromo-2-butanone 814-75-5 C₄H₇BrO 149.99 Not established (inferred)
3-Buten-2-one 78-94-4 C₄H₆O 70.09 0.2 ppm (TLV-Ceiling)
3-Methyl-3-buten-2-one 814-78-8 C₅H₈O 84.12 0.02 ppm (HTFOEL)
4-(2-Furanyl)-3-buten-2-one 623-15-4 C₈H₈O₂ 136.15 Not regulated

Table 2: Physical Properties

Compound Vapor Pressure (mm Hg) Flash Point (°C) Water Solubility
3-Bromo-2-butanone Not reported Not reported Moderate (inferred)
3-Buten-2-one 86 at 22°C -7 Soluble
3-Methyl-3-buten-2-one Lower than 3-buten-2-one >20 (estimated) Partially soluble

Key Research Findings

  • Toxicity Extrapolation: For 3-methyl-3-buten-2-one, a 9-fold safety factor was applied to 3-buten-2-one’s OEL due to structural and toxicological uncertainties . Similar caution is advised for 3-bromo-2-butanone.
  • Reactivity: Bromine’s electronegativity increases electrophilicity, making 3-bromo-2-butanone more reactive in SN₂ reactions compared to methyl or hydrogen analogs.
  • Synthetic Utility: Brominated enones like 3-bromo-2-butanone are valuable in cross-coupling reactions, though specific studies on its dimerization or phase equilibria are lacking .

Biological Activity

3-Buten-2-one, 3-bromo- (C4H5Br) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

3-Buten-2-one, 3-bromo- is a bromo-substituted derivative of butenone. The presence of the bromine atom significantly influences its reactivity and biological interactions. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research has indicated that 3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-one derivatives exhibit notable antibacterial properties. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . These findings suggest that the brominated butenone may serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of related oxime compounds has been extensively studied, revealing that many derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to 3-bromo-4-hydroxybutenone have demonstrated inhibitory effects on kinases such as GSK-3α/β and CDK . This suggests a potential mechanism where 3-buten-2-one, 3-bromo-, could also exert similar effects through kinase inhibition.

The biological activity of 3-buten-2-one, 3-bromo-, may be attributed to several mechanisms:

  • Kinase Inhibition : As seen with related compounds, inhibition of kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that brominated compounds can induce oxidative stress in microbial cells, leading to cell death.
  • Cell Cycle Arrest : Compounds affecting cyclin-dependent kinases can result in cell cycle arrest at various phases, contributing to their anticancer properties.

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of newly synthesized brominated compounds, derivatives of 3-buten-2-one were tested against several bacterial strains. The results showed significant inhibition zones against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Research

A study focused on the effects of various oxime derivatives on pancreatic ductal adenocarcinoma cells demonstrated that these compounds could decrease p-CDK1/cyclin B1 levels, leading to reduced cell proliferation . While specific data on 3-buten-2-one, 3-bromo-, is limited, its structural similarities suggest potential for similar activity.

Table 1: Antibacterial Activity of Brominated Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)
3-Bromo-4-(1,3-diaryl-pyrazol)Staphylococcus aureus15
3-Bromo-4-(1,3-diaryl-pyrazol)Bacillus subtilis12

Table 2: Kinase Inhibition Data for Related Compounds

Compound NameKinase TargetIC50 (μM)
Oxime Derivative AGSK-3α/β0.022
Oxime Derivative BCDK10.18

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-3-buten-2-one, and how can selectivity be ensured during bromination?

  • Methodological Answer : The bromination of 3-buten-2-one derivatives typically employs reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For instance, selective bromination at the α-position can be achieved using Lewis acid catalysts such as FeCl₃ or AlCl₃, which stabilize the intermediate carbocation . Reaction parameters (e.g., temperature, solvent polarity) must be optimized to minimize side reactions like over-bromination or polymerization. Monitoring via thin-layer chromatography (TLC) or in situ spectroscopy ensures progress tracking.

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-3-buten-2-one, and how are spectral discrepancies resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. The vinyl proton adjacent to the bromine atom in 3-bromo-3-buten-2-one typically appears as a doublet in the ¹H NMR spectrum (δ ~6.5–7.0 ppm), while the ketone carbonyl resonates near δ 200–210 ppm in ¹³C NMR . Infrared (IR) spectroscopy confirms the ketone group (C=O stretch ~1700 cm⁻¹) and C-Br bond (550–650 cm⁻¹). Discrepancies in peak assignments (e.g., overlapping signals) can be resolved using 2D NMR techniques (COSY, HSQC) or computational simulations (DFT-based chemical shift predictions).

Advanced Research Questions

Q. How can reaction kinetics and dimerization pathways of 3-bromo-3-buten-2-one be studied under varying conditions?

  • Methodological Answer : Quantitative NMR spectroscopy is a powerful tool for tracking dimerization kinetics. For example, monitoring the disappearance of the monomeric vinyl proton signal over time under controlled temperatures (25–60°C) allows calculation of rate constants and activation energies . Competing pathways (e.g., radical-mediated vs. acid-catalyzed dimerization) can be distinguished using radical scavengers (e.g., TEMPO) or pH adjustments. Computational modeling (e.g., transition state theory) further validates experimental data.

Q. What strategies address contradictions in catalytic efficiency for asymmetric synthesis involving 3-bromo-3-buten-2-one?

  • Methodological Answer : Discrepancies in enantioselectivity often arise from catalyst-substrate mismatches. For example, chiral Lewis acids like BINOL-derived titanium complexes may outperform traditional catalysts (e.g., AlCl₃) in asymmetric aldol reactions . Systematic screening of catalysts, solvents, and additives (e.g., chiral ligands) using design-of-experiments (DoE) approaches helps identify optimal conditions. Cross-referencing with literature on structurally similar brominated enones (e.g., 3-bromo-2-butenone) provides additional insights .

Q. How do computational methods enhance understanding of 3-bromo-3-buten-2-one’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Density functional theory (DFT) calculations predict electrophilic sites (e.g., α,β-unsaturated ketone moiety) prone to nucleophilic attacks, guiding derivatization for drug discovery. For instance, molecular docking studies reveal interactions between 3-bromo-3-buten-2-one derivatives and target proteins (e.g., adenosine receptors), explaining structure-activity relationships observed in vitro . Hybrid QM/MM simulations further elucidate reaction mechanisms in enzyme-mediated transformations.

Safety and Regulatory Considerations

Q. What occupational exposure limits (OELs) and handling protocols apply to 3-bromo-3-buten-2-one?

  • Methodological Answer : While specific OELs for 3-bromo-3-buten-2-one are not explicitly documented, analogous compounds like 3-buten-2-one (methyl vinyl ketone) have an ACGIH ceiling limit of 0.2 ppmv . Handling requires fume hoods, impermeable gloves (nitrile or neoprene), and respiratory protection if aerosolization occurs. Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste channels. Regular air monitoring and toxicity assessments (e.g., Ames test for mutagenicity) are recommended for lab-scale use .

Data Contradiction Analysis

  • Catalyst Efficiency : reports FeCl₃ as effective for bromination, while highlights chiral catalysts for asymmetric synthesis. These differences arise from divergent research goals (bulk synthesis vs. enantioselectivity), necessitating context-dependent catalyst selection.
  • Dimerization Pathways : identifies thermal dimerization, whereas emphasizes photochemical risks. Researchers must evaluate both pathways based on reaction conditions (light exposure, temperature gradients).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Buten-2-one, 3-bromo-
Reactant of Route 2
3-Buten-2-one, 3-bromo-

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